

Application Notes and Protocols for Mass Spectrometry Analysis of Celastrol Metabolites

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Compound of Interest

Compound Name: Celad

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Celastrol, a pentacyclic triterpenoid extracted from the roots of *Tripterygium wilfordii* (Thunder God Vine), has garnered significant attention for its potent anti-inflammatory, anti-obesity, and anti-cancer properties.[1][2] Understanding the metabolic fate of Celastrol is crucial for elucidating its mechanism of action, identifying potential active metabolites, and assessing its toxicity profile.[3][4] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has emerged as a powerful analytical tool for the comprehensive analysis of Celastrol and its metabolites in various biological matrices.[1][5] This document provides detailed application notes and protocols for the mass spectrometry-based analysis of Celastrol metabolites.

Data Presentation

Summary of Identified Celastrol Metabolites

While specific quantitative data from a single comparative study is not readily available in the public domain, the following table summarizes the number and types of Celastrol metabolites that have been identified in various in vivo and in vitro studies.[1][3][4] This provides a qualitative overview of Celastrol's metabolic pathways.

Biological Matrix	Study Type	Number of Metabolites Identified	Types of Metabolic Reactions	Reference
Rat Plasma, Urine, Feces	In vivo	26	Hydroxylation, Glucuronidation, Sulfation, Methylation, Glutathione Conjugation	[1]
Rat Liver Microsomes	In vitro	9	Phase I (e.g., Hydroxylation)	[1]
Rat Intestinal Flora	In vitro	24	Reduction, Deglycosylation	[1]
Mouse and Rat	In vivo	20	Phase I and Phase II reactions	[3][4]
In vitro Metabolism	In vitro	7 (Phase I)	Oxidation	[3][4]
In vitro Glutathione Capture	In vitro	9	Glutathione Conjugation	[3][4]

Experimental Protocols

Sample Preparation from Biological Matrices

The choice of sample preparation technique is critical for removing interferences and enriching the analytes of interest.[6][7]

a. Plasma/Serum Samples:

- Protein Precipitation:

- To 100 μ L of plasma or serum, add 300 μ L of ice-cold acetonitrile or methanol to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 15 minutes at 4°C.
- Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of the initial mobile phase for LC-MS analysis.[8]
- Liquid-Liquid Extraction (LLE):
 - To 200 μ L of plasma, add an internal standard and 1 mL of an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).[8]
 - Vortex for 5 minutes.
 - Centrifuge at 4,000 rpm for 10 minutes.
 - Transfer the organic layer to a new tube and evaporate to dryness.
 - Reconstitute the residue in the mobile phase.
- b. Tissue Homogenates:
 - Weigh approximately 100 mg of tissue and add 500 μ L of ice-cold saline or PBS.
 - Homogenize the tissue using a mechanical homogenizer.
 - Perform protein precipitation or LLE as described for plasma/serum samples.
- c. In vitro Samples (Microsomes, Intestinal Flora):
 - Terminate the incubation reaction by adding an equal volume of ice-cold acetonitrile.
 - Centrifuge to pellet the protein and other solids.
 - Process the supernatant as described above.

Liquid Chromatography (LC) Method

A robust chromatographic method is essential for separating Celastrol from its various metabolites.^[8]

- LC System: An ultra-high-performance liquid chromatography (UHPLC) system is recommended for better resolution and sensitivity.^[1]
- Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.9 µm particle size) is commonly used.^{[8][9]}
- Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate.^[8]
- Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.^[8]
- Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute more hydrophobic compounds. An example gradient is as follows:
 - 0-2 min: 50% B
 - 2-3 min: 50-95% B
 - 3-6 min: 95% B
 - 6-7 min: 95-50% B
 - 7-10 min: 50% B (re-equilibration)^[8]
- Flow Rate: 0.3-0.4 mL/min.
- Column Temperature: 40-45°C.^[10]
- Injection Volume: 5-10 µL.^[8]

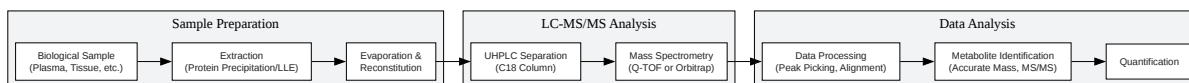
Mass Spectrometry (MS) Method

High-resolution mass spectrometry is crucial for the accurate identification and characterization of metabolites.^{[1][3]}

- MS System: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer is ideal for metabolite identification. A triple quadrupole (QqQ) mass spectrometer is suitable for targeted quantification.[11][12]
- Ionization Source: Electrospray ionization (ESI) is commonly used, often in both positive and negative ion modes to detect a wider range of metabolites.[8]
- Ionization Mode:
 - Positive Ion Mode: For detecting protonated molecules $[M+H]^+$ and other adducts like $[M+Na]^+$ and $[M+NH_4]^+$.[10]
 - Negative Ion Mode: For detecting deprotonated molecules $[M-H]^-$.
- Data Acquisition:
 - Full Scan MS: To obtain the mass-to-charge ratio (m/z) of all ions within a specified range.
 - Tandem MS (MS/MS): To obtain fragmentation patterns for structural elucidation. Data-dependent acquisition (DDA) is a common mode where the most abundant ions from the full scan are automatically selected for fragmentation.
- Key MS Parameters (example):
 - Capillary Voltage: 3.5 - 4.5 kV
 - Source Temperature: 120 - 150°C
 - Desolvation Gas Flow: 600 - 800 L/hr
 - Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be used to generate informative fragment ions.

Mandatory Visualizations

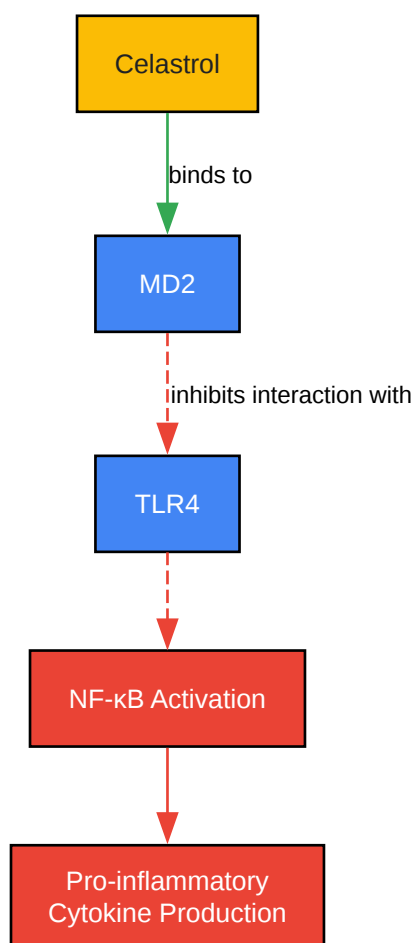
Experimental Workflow



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Caption: Experimental workflow for Celastrol metabolite analysis.

Celastrol Signaling Pathway (NF- κ B Inhibition)



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Caption: Celastrol inhibits the NF- κ B signaling pathway.[13]

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